Desmethylmoramide

Übersicht

Beschreibung

- Desmethylmoramid (INN) ist ein opioid-Analgetikum, das mit Dextromoramid verwandt ist, dem aktiven (+)-Isomer von Moramid.

- Obwohl es in den späten 1950er Jahren synthetisiert und charakterisiert wurde, wurde Desmethylmoramid nie vermarktet .

Vorbereitungsmethoden

- Spezifische Synthesewege und Reaktionsbedingungen für Desmethylmoramid sind nicht weit verbreitet.

- es weist strukturelle Ähnlichkeiten mit bekannten Opioiden auf.

- Industrielle Produktionsmethoden sind aufgrund seiner begrenzten Verwendung und fehlenden Kommerzialisierung nicht verfügbar.

Analyse Chemischer Reaktionen

- Desmethylmoramid unterliegt wahrscheinlich Reaktionen, die typisch für Amide und aromatische Verbindungen sind.

- Häufige Reaktionen umfassen Oxidation, Reduktion und Substitution.

- Reagenzien und Bedingungen hängen von der spezifischen Reaktion ab, aber Standardreagenzien für diese Arten von Transformationen sind anwendbar.

- Die gebildeten Hauptprodukte variieren je nach Reaktionstyp.

Wissenschaftliche Forschungsanwendungen

- Die Forschungsanwendungen von Desmethylmoramid sind angesichts seiner begrenzten Entwicklung spärlich.

- In der Chemie dient es als Modellverbindung zur Untersuchung von Amidreaktionen.

- In Biologie und Medizin ist seine Verwendung aufgrund seiner fehlenden klinischen Anwendung minimal.

- In der Industrie werden keine signifikanten Anwendungen berichtet.

Wirkmechanismus

- Der genaue Mechanismus, durch den Desmethylmoramid seine Wirkungen ausübt, ist unklar.

- Es interagiert wahrscheinlich mit Opioid-Rezeptoren und moduliert die Schmerzempfindung.

- Molekulare Ziele und beteiligte Pfade bedürfen weiterer Untersuchungen.

Wirkmechanismus

- The exact mechanism by which desmethylmoramide exerts its effects remains unclear.

- It likely interacts with opioid receptors, modulating pain perception.

- Molecular targets and pathways involved require further investigation.

Vergleich Mit ähnlichen Verbindungen

- Die Einzigartigkeit von Desmethylmoramid liegt in seiner strukturellen Beziehung zu Dextromoramid.

- Ähnliche Verbindungen umfassen Dextromoramid, Dipyanon, Nufenoxol und Phenadoxon.

Eigenschaften

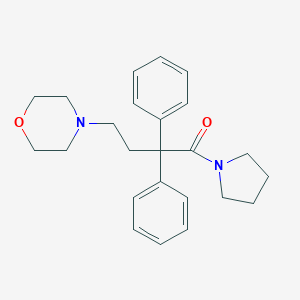

IUPAC Name |

4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O2/c27-23(26-14-7-8-15-26)24(21-9-3-1-4-10-21,22-11-5-2-6-12-22)13-16-25-17-19-28-20-18-25/h1-6,9-12H,7-8,13-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPANCYSRUEJDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(CCN2CCOCC2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170172 | |

| Record name | Desmethylmoramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1767-88-0 | |

| Record name | 4-(4-Morpholinyl)-2,2-diphenyl-1-(1-pyrrolidinyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1767-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylmoramide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001767880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethylmoramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLMORAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B1Z1V29C3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

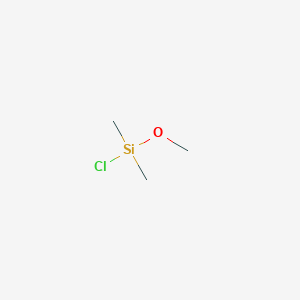

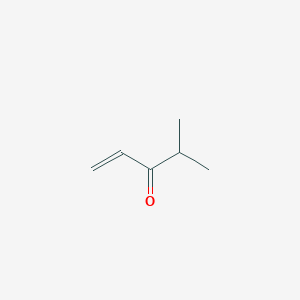

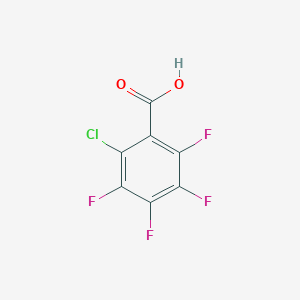

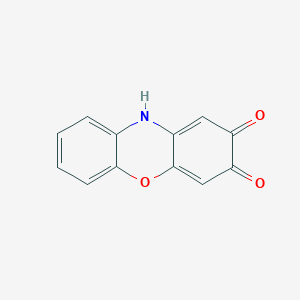

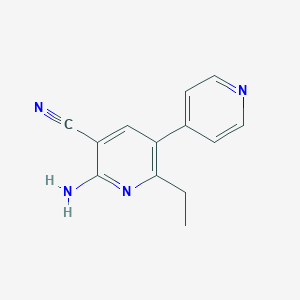

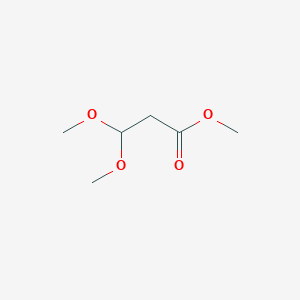

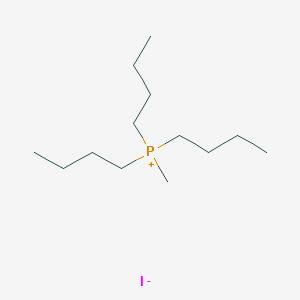

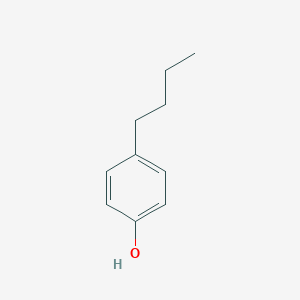

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main metabolic pathways of Desmethylmoramide in humans and rats?

A1: Research on the metabolic fate of this compound (DMM) reveals distinct pathways in rats and humans. In rats, DMM undergoes extensive metabolism, primarily through pyrrolidine ring and morpholine ring hydroxylation, often in combination. An N',N-bisdesalkyl metabolite was also observed in rat urine []. In contrast, human liver S9 fraction incubations yielded only two metabolites: a pyrrolidine hydroxy metabolite and an N-oxide []. This suggests species-specific differences in DMM metabolism. Interestingly, no Phase II metabolites were detected in either species [], highlighting a potential difference compared to other opioids.

Q2: Can you identify potential urinary biomarkers for this compound use based on the research?

A2: Yes, the research suggests potential urinary biomarkers for DMM use. Analysis of 24-hour pooled rat urine samples after DMM administration identified the hydroxy and dihydroxy metabolites as the most abundant excretion products []. These metabolites could serve as more reliable screening targets than the parent compound, which was barely detectable in the urine []. Further research is needed to confirm if these metabolites are similarly prevalent in human urine.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-5-bromo-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B154554.png)